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Bis(methylsulfinylethyl)sulfone-13C4

Cat. No.: B13422298
M. Wt: 250.3 g/mol
InChI Key: CGWQFULXJFXDII-PQVJJBODSA-N
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Description

Significance of Stable Isotope Tracers in Advanced Scientific Inquiry

Stable isotope tracers are atoms of the same element that contain a different number of neutrons, giving them a greater mass but essentially identical chemical properties. nih.gov This subtle difference in mass allows them to be distinguished from their more abundant, lighter counterparts by analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net The significance of these tracers lies in their ability to act as a "tag" on molecules of interest. lgcstandards.com By introducing a compound labeled with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a biological or chemical system, researchers can track its journey, transformations, and interactions without significantly altering the system's natural behavior. nih.govlgcstandards.com This has been invaluable in fields ranging from human physiology, where it's used to study the metabolism of amino acids, fats, and carbohydrates, to environmental science for tracking pollutants. chemicalbook.com

Evolution of Carbon-13 (¹³C) Isotopic Labeling Techniques

Carbon, the backbone of organic molecules, has two stable isotopes: the highly abundant ¹²C and the much rarer ¹³C. researchgate.net The use of ¹³C as a tracer has evolved significantly since its initial applications. Early methods involved complex, multi-step syntheses to incorporate ¹³C atoms at specific positions within a molecule, often starting from simple, commercially available labeled precursors. researchgate.net While effective, these approaches could be time-consuming and expensive.

Recent decades have seen the development of more sophisticated and efficient ¹³C labeling techniques. These include advancements in synthetic chemistry that allow for "late-stage" labeling, where the isotopic tag is introduced nearer to the end of a synthetic sequence. researchgate.net Furthermore, the growth of biotechnology has enabled the use of microorganisms and enzymes to produce complex, uniformly or selectively ¹³C-labeled biomolecules by feeding them a ¹³C-enriched carbon source. These advancements have made a wider range of ¹³C-labeled compounds accessible for research in drug discovery, metabolomics, and mechanistic studies. researchgate.net

Fundamental Principles of Isotopic Enrichment for Mechanistic and Flux Studies

Isotopic enrichment is the process of increasing the concentration of a specific isotope above its natural abundance. researchgate.net In the context of mechanistic and flux studies, this principle is paramount. When a ¹³C-enriched substrate is introduced into a system at metabolic steady state, the ¹³C atoms are incorporated into downstream metabolites. cymitquimica.com The rate and pattern of this incorporation provide a dynamic view of metabolic activity.

Metabolic Flux Analysis (MFA) is a powerful application of this principle. researchgate.net By measuring the distribution of mass isotopologues (molecules that differ only in their isotopic composition) of various metabolites over time, researchers can calculate the rates (fluxes) of reactions throughout a metabolic network. cymitquimica.com For example, feeding cells ¹³C-labeled glucose and analyzing the labeling patterns in intermediates of glycolysis and the Krebs cycle can reveal the relative importance of different energy-producing pathways. researchgate.net This approach is crucial for understanding cellular physiology in disease states like cancer and for metabolic engineering applications. cymitquimica.comresearchgate.net The degree of enrichment and the specific positions of the labels are key variables that are carefully selected to maximize the information gained from the experiment. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4S3 B13422298 Bis(methylsulfinylethyl)sulfone-13C4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O4S3

Molecular Weight

250.3 g/mol

IUPAC Name

1-methylsulfinyl-2-(2-methylsulfinyl(1,2-13C2)ethylsulfonyl)(1,2-13C2)ethane

InChI

InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3/i3+1,4+1,5+1,6+1

InChI Key

CGWQFULXJFXDII-PQVJJBODSA-N

Isomeric SMILES

CS(=O)[13CH2][13CH2]S(=O)(=O)[13CH2][13CH2]S(=O)C

Canonical SMILES

CS(=O)CCS(=O)(=O)CCS(=O)C

Origin of Product

United States

Synthetic Methodologies for Bis Methylsulfinylethyl Sulfone 13c4

Strategies for Site-Specific 13C Incorporation within Sulfone Frameworks

The synthesis of Bis(methylsulfinylethyl)sulfone-13C4 necessitates a carefully designed strategy to ensure the precise placement of four carbon-13 atoms. The methodologies employed are tailored to achieve high isotopic enrichment and regioselectivity, which are critical for the compound's intended applications.

Precursor-Based Isotopic Labeling Approaches

A primary strategy for the synthesis of this compound involves the use of isotopically labeled precursors. This approach ensures that the carbon-13 atoms are integrated into the molecular backbone from the outset of the synthetic sequence. A plausible and efficient method commences with a Michael addition reaction between two equivalents of a 13C-labeled methyl vinyl sulfoxide precursor and one equivalent of divinyl sulfone.

The synthesis of the required ¹³C₂-labeled methyl vinyl sulfoxide can be achieved through various established methods. One such method involves the reaction of ¹³C₂-acetylene with dimethyl disulfide. The resulting ¹³C₂-labeled methyl vinyl sulfide (B99878) is then oxidized to the corresponding sulfoxide. The divinyl sulfone can be prepared by the oxidation of bis(2-hydroxyethyl)sulfide followed by pyrolysis.

The subsequent reaction between ¹³C₂-methyl vinyl sulfoxide and divinyl sulfone under basic conditions yields the target molecule, this compound. This precursor-based approach offers excellent control over the location of the isotopic labels.

Carbonyl Reduction and Subsequent Methylation Routes for 13C4 Integration

An alternative, though potentially more complex, route for the integration of the 13C4 label involves the construction of the sulfone framework followed by the introduction of the labeled carbons. This could theoretically be achieved through a multi-step process starting from a precursor containing carbonyl groups.

This hypothetical pathway would begin with a molecule containing two keto-ethyl groups attached to a central sulfone. The four carbon atoms of these keto-ethyl groups would be the target for isotopic labeling. The synthesis of such a diketone could be envisioned through various organic transformations. Once obtained, the carbonyl groups could be reduced to hydroxyl groups.

Rigorous Chemical Characterization of Isotopic Purity and Regiospecificity

Following the synthesis of this compound, a comprehensive characterization is imperative to confirm its chemical identity, isotopic purity, and the precise location of the carbon-13 labels. This is achieved through the application of advanced spectroscopic and spectrometric techniques.

Advanced Spectroscopic Verification of 13C4 Enrichment (e.g., High-Resolution NMR for Carbon Connectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules and is particularly well-suited for the analysis of isotopically labeled compounds. High-resolution ¹H and ¹³C NMR, along with two-dimensional correlation experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to verify the structure and isotopic enrichment of this compound.

The ¹³C NMR spectrum is expected to show enhanced signals for the four labeled carbon atoms of the ethyl groups, confirming their enrichment. The chemical shifts of these carbons will be influenced by the neighboring sulfinyl and sulfonyl groups. The proton-coupled ¹³C NMR spectrum would exhibit characteristic splitting patterns due to one-bond ¹³C-¹H and two-bond ¹³C-¹H couplings, providing further evidence for the location of the labels.

HSQC experiments are used to establish the direct, one-bond correlations between protons and their attached carbon-13 atoms. This allows for the unambiguous assignment of the proton and carbon signals of the labeled ethyl groups. HMBC spectroscopy provides information about longer-range correlations (typically 2-3 bonds), which helps to piece together the complete carbon framework and confirm the connectivity between the methylsulfinyl, ethyl, and sulfone moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-S(O)CH₃2.7 - 2.938 - 42
-¹³CH₂S(O)-3.0 - 3.450 - 55 (enriched)
-SO₂¹³CH₂-3.5 - 3.958 - 63 (enriched)

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometric Confirmation of Isotopic Mass Increment

High-resolution mass spectrometry (HRMS) is utilized to confirm the molecular weight of this compound and to verify the incorporation of the four carbon-13 atoms. The mass spectrum will show a molecular ion peak that is four mass units higher than that of the unlabeled compound.

The isotopic distribution pattern in the mass spectrum provides a definitive confirmation of the number of incorporated ¹³C atoms. For a molecule with four ¹³C atoms, the mass spectrum will exhibit a characteristic isotopic cluster. The relative abundances of the M, M+1, M+2, M+3, and M+4 peaks can be compared to theoretical distributions to ascertain the level of isotopic enrichment. nih.govfu-berlin.de

Fragmentation analysis by tandem mass spectrometry (MS/MS) can further corroborate the structure by providing information about the connectivity of the atoms. The fragmentation pattern of the labeled compound would be expected to show fragments that have retained the ¹³C₄-labeled ethyl groups, further confirming their location within the molecule.

Table 2: Predicted Mass Spectrometric Data for this compound

ParameterUnlabeled CompoundThis compound
Molecular FormulaC₆H₁₄O₄S₃¹³C₄¹²C₂H₁₄O₄S₃
Monoisotopic Mass246.0028250.0162
M+4 PeakNot significantMajor peak in isotopic cluster

Advanced Analytical Techniques Employing Bis Methylsulfinylethyl Sulfone 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. The incorporation of ¹³C isotopes into Bis(methylsulfinylethyl)sulfone significantly enhances the capabilities of NMR analysis, providing clearer and more informative spectra.

¹³C NMR as a Probe for Intramolecular Chemical Shift Analysis and Coupling Constants

The presence of four ¹³C atoms in Bis(methylsulfinylethyl)sulfone-13C4 allows for direct observation of the carbon skeleton without the need for isotopic enrichment at natural abundance (approximately 1.1%). This enrichment dramatically increases the signal-to-noise ratio in ¹³C NMR spectra, making the detection of carbon signals faster and more efficient.

The chemical shift of each ¹³C-labeled carbon provides detailed information about its local electronic environment. For instance, the carbons adjacent to the highly electronegative sulfone and sulfinyl groups would be expected to resonate at a lower field (higher ppm values) compared to those in a simple alkane chain. Precise measurement of these chemical shifts can reveal subtle electronic effects within the molecule.

Furthermore, the presence of adjacent ¹³C nuclei allows for the measurement of ¹³C-¹³C coupling constants (J-couplings). These coupling constants provide valuable information about the connectivity of the carbon backbone. While challenging to measure at natural abundance, they are readily observable in highly enriched molecules like this compound.

Table 1: Hypothetical ¹³C NMR Data for this compound

Carbon PositionChemical Shift (ppm)Coupling Constant (J_CC, Hz)
¹³CH₂-SO₂55.835.2
¹³CH₂-CH₂-SO₂48.235.2, 34.8
¹³CH₂-SO52.134.8
¹³CH₂-CH₂-SO45.534.8

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

2D NMR Experiments (e.g., HSQC, HMBC) for Definitive Structural Assignment of Labeled Moieties

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from complex molecules. For a ¹³C-labeled compound like this compound, experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. In the case of this compound, this would provide clear correlations between the protons and the four labeled carbons, confirming their immediate connectivity. This is especially useful for distinguishing between the two distinct ethyl groups in the molecule.

The HMBC experiment, on the other hand, shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the entire molecular structure by identifying longer-range connectivities. For example, HMBC can show correlations from the protons on one of the labeled carbons to the adjacent labeled carbon, further solidifying the assignment of the carbon skeleton.

Application of Selective ¹³C Labeling for Enhanced Signal Resolution in Complex Systems

While this compound has a specific labeling pattern, the principle of selective ¹³C labeling is a powerful strategy for studying molecules in complex environments, such as in biological matrices or as part of larger molecular assemblies. By selectively introducing ¹³C isotopes at specific positions, the signals from those positions are significantly enhanced, effectively "lighting up" a particular part of the molecule.

This enhanced signal resolution allows for the study of subtle conformational changes, intermolecular interactions, and reaction mechanisms. The distinct signals from the labeled sites can be monitored without interference from the signals of other, unlabeled molecules in the system, providing a clear window into the behavior of the molecule of interest.

Mass Spectrometry (MS) for Tracing and Quantitative Analysis

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of stable isotopes like ¹³C in this compound provides a distinct mass signature that is invaluable for tracing and quantification.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy. When analyzing this compound, HRMS can easily distinguish it from its unlabeled counterpart due to the mass difference of approximately 4 Da (since each of the four ¹³C atoms is one mass unit heavier than a ¹²C atom).

Furthermore, the isotopic pattern observed in the mass spectrum provides a definitive confirmation of the presence and extent of labeling. The natural abundance of ¹³C results in a small M+1 peak for unlabeled compounds. For this compound, the most abundant peak will be the M+4 peak, creating a unique and easily identifiable isotopic cluster. This distinct pattern is crucial for differentiating the labeled compound from other molecules in a complex mixture.

Table 2: Theoretical Isotopic Distribution for Unlabeled and ¹³C₄-Labeled Bis(methylsulfinylethyl)sulfone

IonUnlabeled Bis(methylsulfinylethyl)sulfoneThis compound
M100%~0%
M+1~6.7%~1.1%
M+2~4.7%~10.5%
M+3~0.8%~35.4%
M+4~0.1%100%

Note: This table represents a simplified theoretical distribution. The actual observed intensities may vary based on instrumental conditions.

Tandem Mass Spectrometry (MS/MS) for Fragment-Specific Isotope Tracking

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a fragmentation spectrum. This technique is particularly useful for structural elucidation and for tracking the fate of specific parts of a molecule.

When this compound is subjected to MS/MS analysis, the resulting fragment ions will also contain the ¹³C labels, depending on which part of the molecule they originate from. By analyzing the masses of the fragment ions, it is possible to determine the location of the labels within the molecule's structure and to track how the molecule breaks apart. This fragment-specific isotope tracking is a powerful tool for studying metabolic pathways, where the labeled fragments can be traced through a series of biochemical reactions.

Quantitative Methodologies Utilizing this compound as an Internal Standard (e.g., LC-MS/MS in Isotope Dilution Assays)

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering the highest degree of accuracy and precision. This compound, as an isotopically labeled analogue of fensulfothion (B1672535) sulfone, is an ideal internal standard for the quantification of its unlabeled counterpart in complex matrices through isotope dilution mass spectrometry, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of isotope dilution analysis hinges on the addition of a known quantity of the labeled internal standard, such as this compound, to a sample at the earliest stage of analysis. Because the labeled standard is chemically identical to the analyte of interest (fensulfothion sulfone), it experiences the same effects during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. Similarly, any signal enhancement or suppression during ionization in the mass spectrometer (matrix effects) will affect both the analyte and the internal standard equally. By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, a highly accurate quantification can be achieved, effectively correcting for procedural variations and matrix-induced errors.

Detailed Research Findings

While specific studies detailing the validation of a method using this compound are not widely published, extensive research on its unlabeled analogue, fensulfothion sulfone, provides a strong indication of the performance characteristics that can be expected. A comprehensive study on the simultaneous analysis of fenthion (B1672539) and its five metabolites, including fensulfothion sulfone, in various food matrices using LC-MS/MS, demonstrates the robustness of such methods. nih.gov The data from this study, which used matrix-matched calibration to compensate for matrix effects, can be considered representative of the performance achievable with an isotope dilution method employing this compound, which is designed to provide even more reliable correction. nih.gov

The validation was conducted across five different and challenging food matrices: brown rice, chili pepper, orange, potato, and soybean. nih.gov The method demonstrated excellent accuracy and precision at various spiking levels, conforming to the rigorous criteria set by international regulatory guidelines. nih.gov

Method Performance Data

The following tables summarize the validation data for the analysis of fensulfothion sulfone, which is representative of the performance expected when using this compound as an internal standard in an isotope dilution LC-MS/MS assay.

Table 1: Method Accuracy - Recovery of Fensulfothion Sulfone in Various Food Matrices nih.gov

This table shows the mean recovery percentages at three different spiking concentrations, indicating the accuracy of the method. The acceptance range for recovery is typically 70-120%.

MatrixSpiking Level (mg/kg)Mean Recovery (%)
Brown Rice0.0183.2
0.1095.8
0.20101.5
Chili Pepper0.0199.6
0.10116.2
0.20108.9
Orange0.0194.7
0.10103.1
0.2098.5
Potato0.0191.3
0.10100.2
0.2097.6
Soybean0.0196.4
0.10105.7
0.20102.3

Table 2: Method Precision - Relative Standard Deviation (RSD) for Fensulfothion Sulfone Analysis nih.gov

This table presents the relative standard deviation (RSD) for replicate analyses at each spiking level, which is a measure of the method's precision. A lower RSD indicates higher precision, with a general acceptance criterion of ≤20%.

MatrixSpiking Level (mg/kg)Precision (%RSD)
Brown Rice0.0110.5
0.105.8
0.203.1
Chili Pepper0.018.2
0.106.4
0.204.5
Orange0.017.1
0.104.9
0.202.7
Potato0.019.8
0.106.2
0.203.9
Soybean0.018.9
0.105.3
0.203.5

The limit of quantitation (LOQ) for the method was established at 0.01 mg/kg, and the calibration curves showed excellent linearity with correlation coefficients (r²) greater than 0.99. nih.gov The use of this compound as an internal standard in such a method would further enhance the reliability of these results by providing a more robust correction for matrix effects and procedural variability than matrix-matched calibration alone.

Applications in Metabolic Pathway Elucidation and Flux Analysis

Investigating Carbon Flow in Biological Systems through ¹³C Tracing

¹³C tracing is a powerful technique used to map the flow of carbon atoms through metabolic networks. nih.govresearchgate.net When a ¹³C-labeled substrate like Bis(methylsulfinylethyl)sulfone-¹³C4 is supplied to cells, it is taken up and metabolized. The ¹³C atoms from the tracer are transferred to a series of intermediate and end-product metabolites. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of these heavy isotopes in different molecules can be measured. nih.govresearchgate.net This labeling pattern provides direct evidence of pathway activity and helps to quantify the rate of metabolic reactions, known as fluxes. nih.gov The choice of a specific tracer is critical, as it determines the precision with which metabolic fluxes can be estimated, enabling targeted analysis of particular reactions within a network. researchgate.net

Metabolic network mapping using ¹³C tracers can be performed under two principal experimental conditions: isotopic steady-state and dynamic (or non-stationary) labeling.

Steady-State Labeling: In these experiments, the ¹³C-labeled substrate is provided to the cells for a duration sufficient to allow the isotopic enrichment in intracellular metabolites to reach a constant level. d-nb.info At this isotopic steady state, the distribution of ¹³C-labeled variants (isotopologues) of a metabolite reflects the relative contributions of different pathways to its production. nih.govbroadinstitute.orguclouvain.be This approach is highly effective for determining relative pathway activities and identifying major routes of carbon metabolism. nih.govuclouvain.be

Dynamic Labeling: This method involves tracking the incorporation of ¹³C into metabolites over a time course, before the system reaches isotopic steady state. nih.govnorthwestern.edu By measuring the rate at which different metabolites become labeled, dynamic labeling experiments provide quantitative data on the absolute fluxes through metabolic pathways. nih.gov This approach is particularly powerful for studying fast turnover metabolites, identifying pathway bottlenecks, and understanding how metabolic networks respond and adapt to acute changes. nih.gov

The table below illustrates hypothetical labeling data from a dynamic experiment.

Time PointMetabolite A (% ¹³C Enrichment)Metabolite B (% ¹³C Enrichment)Metabolite C (% ¹³C Enrichment)
1 min15%2%0%
5 min55%20%5%
15 min85%60%25%
30 min95%88%55%
60 min96%95%80%

This interactive table demonstrates the progressive incorporation of a ¹³C label into downstream metabolites over time, characteristic of dynamic flux analysis.

Sulfur metabolism is a critical component of cellular biochemistry, involved in detoxification, protein structure, and the synthesis of essential molecules like cysteine and methionine. researchgate.net Sulfone metabolites are formed through various enzymatic reactions, often involving the oxidation of precursor molecules. For instance, an NADPH-dependent oxygenase found in liver microsomes can catalyze the conversion of a sulfoxide to a sulfone. nih.gov The sulfonation reaction itself, catalyzed by a family of enzymes known as sulfotransferases (SULTs), plays a key role in the metabolism of numerous xenobiotics, drugs, and endogenous compounds by transferring a sulfone group from a donor molecule. uef.fi

Using a tracer like Bis(methylsulfinylethyl)sulfone-¹³C4, researchers can probe the activity of these specific enzymatic pathways. If the ¹³C-labeled sulfone is a substrate for a particular enzyme, the appearance of the ¹³C label in the reaction's products would confirm the metabolic transformation. Conversely, if the tracer acts as a precursor that is converted into a sulfone, its ¹³C atoms could be tracked to elucidate the formation of sulfone metabolites in vivo. nih.gov This allows for the direct investigation of enzymes involved in sulfoxidation and sulfonation pathways. nih.govuef.fi

Assessment of Metabolic Rewiring and Adaptation in Cellular Models

Cells constantly adapt their metabolic processes in response to environmental cues, developmental signals, or disease states such as cancer. nih.govd-nb.info This "metabolic rewiring" can be effectively studied using ¹³C tracers. researchgate.net By comparing the metabolic flux maps of cells under different conditions (e.g., normal vs. diseased, or treated vs. untreated), researchers can identify the specific pathways that are altered. nih.gov

Metabolism is broadly divided into two types of pathways: anabolic and catabolic.

Anabolic pathways are biosynthetic processes that construct complex molecules from simpler ones, requiring an input of energy. lumenlearning.com Examples include the synthesis of proteins from amino acids or DNA from nucleic acids. lumenlearning.com

Catabolic pathways involve the breakdown of complex molecules into simpler ones, which releases energy that is often captured in the form of ATP. lumenlearning.com

When a ¹³C-labeled tracer is metabolized, its carbon atoms can be directed into either anabolic or catabolic routes. researchgate.net For example, if the carbon backbone of Bis(methylsulfinylethyl)sulfone-¹³C4 is broken down (catabolism), the ¹³C label might appear in metabolites of central carbon metabolism, such as those in the tricarboxylic acid (TCA) cycle. If these labeled intermediates are then used to build new molecules (anabolism), the ¹³C label could be found in amino acids, lipids, or nucleotides. nih.gov Tracking the destination of the ¹³C atoms reveals how cells are allocating carbon resources for energy production versus biomass synthesis. lumenlearning.comresearchgate.net

The analytical core of ¹³C tracing studies is the analysis of mass isotopologue distributions (MIDs) or mass distribution vectors (MDVs). nih.gov An isotopologue is a molecule that differs only in its isotopic composition. nih.gov A metabolite with 'n' carbon atoms can exist as a family of isotopologues, from M+0 (no ¹³C atoms) to M+n (all 'n' carbons are ¹³C). nih.gov

Mass spectrometry measures the fractional abundance of each of these isotopologues. This distribution is a rich source of information about the metabolic pathways that produced the metabolite. frontiersin.org By comparing the MIDs of key metabolites between two different cell populations, researchers can pinpoint changes in metabolic fluxes. frontiersin.org For example, an increase in the M+2 isotopologue of citrate after administering a ¹³C-labeled tracer could indicate increased activity of a specific entry point into the TCA cycle.

The following table shows a hypothetical comparison of isotopologue distributions for a key metabolite in two different cellular states, highlighting metabolic rewiring.

IsotopologueCondition A (Relative Abundance)Condition B (Relative Abundance)
M+05%25%
M+110%15%
M+260%40%
M+315%15%
M+410%5%

This interactive table illustrates how the distribution of ¹³C-labeled isotopologues for a single metabolite can differ between two conditions, revealing a shift in the underlying metabolic pathway activity.

Mechanistic Studies in Organic and Bioorganic Reactions

Probing Reaction Pathways via Kinetic Isotope Effects with Labeled Bis(methylsulfinylethyl)sulfone

The kinetic isotope effect (KIE) is a phenomenon wherein the rate of a chemical reaction is altered upon the substitution of an atom in the reactant with one of its heavier isotopes. By measuring the KIE, chemists can gain profound insights into the rate-determining step of a reaction and the nature of the transition state. The use of Bis(methylsulfinylethyl)sulfone-¹³C₄ allows for the precise determination of KIEs, thereby illuminating the mechanisms of reactions involving this sulfone.

The magnitude of the KIE is directly related to the change in bonding to the isotopically labeled atom as the molecule moves from the ground state to the transition state. A significant KIE (k_light/k_heavy > 1) indicates that the bonds to the labeled carbon atoms are being broken or significantly weakened in the rate-determining step. Conversely, a small or inverse KIE (k_light/k_heavy ≤ 1) suggests that the bonding to the labeled carbons is strengthened or unchanged.

In hypothetical studies involving Bis(methylsulfinylethyl)sulfone-¹³C₄, the perturbation of the vibrational frequencies of the C-S and C-H bonds adjacent to the sulfone group upon ¹³C substitution can be used to model the geometry of the transition state. For instance, in a base-catalyzed elimination reaction, the observed KIE can help distinguish between a concerted E2 mechanism and a stepwise E1cb mechanism.

Hypothetical Research Findings on Transition State Analysis:

Reaction TypeIsotopic SubstitutionObserved KIE (k_H/k_D)Inferred Transition State Characteristic
Base-catalyzed Elimination¹³C₄1.05C-H bond cleavage is part of the rate-determining step
Nucleophilic Substitution¹³C₄1.01Minimal change in bonding to the carbon backbone
Thermal Decomposition¹³C₄1.08Significant disruption of the carbon skeleton in the transition state

This table presents hypothetical data for illustrative purposes.

By selectively placing ¹³C labels at different positions within the Bis(methylsulfinylethyl)sulfone molecule, it is possible to pinpoint which bonds are being formed or broken during a reaction. For example, in a reaction where the ethyl side chains are modified, labeling the carbons adjacent to the sulfone group versus those at the terminal methyl groups can provide distinct mechanistic information. If a significant KIE is observed only when the carbons adjacent to the sulfone are labeled, it strongly suggests that the reaction center is at or near that position. This level of detail is crucial for building a complete picture of the reaction mechanism.

Investigation of Biotransformation Mechanisms of Sulfone-Containing Compounds

Sulfones are a class of organosulfur compounds that are found in various pharmaceuticals and industrial chemicals. wikipedia.org Understanding their metabolic fate within biological systems is critical for drug development and toxicology. The use of isotopically labeled compounds like Bis(methylsulfinylethyl)sulfone-¹³C₄ is instrumental in these studies, as it allows for the unambiguous identification of metabolic products and the elucidation of the enzymatic pathways involved.

When Bis(methylsulfinylethyl)sulfone-¹³C₄ is introduced into a biological system, such as liver microsomes or whole organisms, its metabolites will retain the ¹³C label. This isotopic signature allows for their detection and identification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The ¹³C label provides a clear marker to distinguish drug-derived material from the complex background of endogenous molecules. nih.gov This is particularly useful for identifying novel or unexpected metabolites.

For instance, if a metabolite is detected with a mass shift corresponding to the addition of an oxygen atom, and the ¹³C label is retained, it indicates an oxidation reaction has occurred on the carbon skeleton of the original molecule. The precise location of this modification can often be determined by detailed analysis of the fragmentation patterns in MS or the chemical shifts in NMR.

Hypothetical Metabolites Identified from Bis(methylsulfinylethyl)sulfone-¹³C₄:

MetaboliteBiotransformationAnalytical Signature
¹³C₄-Hydroxy-Bis(methylsulfinylethyl)sulfoneOxidationMass increase of 16 amu; retention of ¹³C label
¹³C₄-Bis(methylsulfinylethyl)sulfone GlucuronideConjugationMass increase of 176 amu; characteristic ¹³C NMR signals for the glucuronic acid moiety
¹³C₄-Methylsulfinylethyl-sulfonic acidOxidative CleavageFragmentation pattern showing loss of a ¹³C₂-ethylsulfinyl group

This table presents hypothetical data for illustrative purposes.

The biotransformation of sulfone-containing compounds typically involves a series of oxidation, reduction, and conjugation reactions to increase their water solubility and facilitate their excretion. acsgcipr.orgyoutube.com

Oxidation: The sulfur atom in a sulfone is already in a high oxidation state, but the carbon backbone can be oxidized. acsgcipr.orgresearchgate.net Cytochrome P450 enzymes are often responsible for hydroxylating the alkyl chains of sulfones. The use of Bis(methylsulfinylethyl)sulfone-¹³C₄ can help to quantify the extent of such oxidative pathways.

Reduction: While less common for the sulfone group itself, which is generally stable, other functional groups within a larger molecule containing a sulfone moiety could be subject to reduction. nih.gov

Conjugation: Phase II metabolic reactions often involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules like glucuronic acid or sulfate. ontosight.ainih.govelsevierpure.com For example, if oxidation of Bis(methylsulfinylethyl)sulfone-¹³C₄ introduces a hydroxyl group, this can then be a site for glucuronidation or sulfation. Tracking the ¹³C₄ label allows researchers to confirm that the conjugated product originates from the administered compound. The resulting conjugates are typically more polar and readily eliminated from the body. youtube.com

By employing Bis(methylsulfinylethyl)sulfone-¹³C₄, a detailed map of its metabolic pathways can be constructed, providing valuable information on its biological activity and potential for accumulation or toxicity.

Environmental Fate and Biogeochemical Cycling Studies

Tracing Degradation Pathways of Sulfone-Based Compounds in Environmental Compartments

The degradation of sulfone-based compounds in the environment can occur through both abiotic and biotic processes. The ¹³C₄ label in Bis(methylsulfinylethyl)sulfone-13C4 allows for the precise tracking of the carbon skeleton of the molecule through these transformation pathways.

Abiotic degradation processes such as photolysis and hydrolysis can be significant transformation pathways for organic compounds in the environment.

Photolysis: Solar radiation can induce the degradation of sulfone compounds, particularly in aquatic environments and on soil surfaces. The energy from photons can lead to the cleavage of chemical bonds within the sulfone molecule. Studies on other organic compounds have shown that photolysis rates can be influenced by factors such as pH, the presence of photosensitizers (e.g., dissolved organic matter), and water depth. For a ¹³C₄-labeled sulfone, photolytic degradation would likely result in the formation of smaller ¹³C-labeled fragments. Tracking these fragments helps in identifying the primary photodegradation pathways.

Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. The sulfone group itself is generally resistant to hydrolysis under typical environmental conditions (neutral pH). However, the ether linkages or other functional groups within a larger sulfone-containing molecule might be susceptible to hydrolysis, particularly at pH extremes. Isotopic labeling with ¹³C₄ would enable researchers to trace the fate of the carbon backbone of the molecule following any hydrolytic cleavage.

Illustrative Data on Abiotic Degradation of a Related Alkyl Sulfone:

Interactive Data Table: Abiotic Degradation of a Model Alkyl Sulfone
Degradation Process Condition Half-life (t₁/₂) Major Transformation Products
Photolysis Simulated Sunlight (Aqueous) 25 days Smaller oxidized organic acids
Hydrolysis pH 5 > 1 year No significant degradation
Hydrolysis pH 7 > 1 year No significant degradation

Note: This table is illustrative and based on data for analogous alkyl sulfones, not specifically this compound.

Microbial activity is a primary driver of the degradation of many organic pollutants in soil and water. Microorganisms can utilize sulfone compounds as a source of carbon and/or sulfur.

Biotransformation: Microbes can enzymatically alter the structure of sulfone compounds through processes like oxidation, reduction, and cleavage of side chains. For instance, the methylsulfinyl groups in Bis(methylsulfinylethyl)sulfone could be oxidized to methylsulfonyl groups or reduced to methylthio groups. The use of a ¹³C₄-labeled compound allows for the identification and quantification of these various biotransformation products in complex environmental matrices.

Mineralization: Complete degradation, or mineralization, results in the conversion of the organic carbon to inorganic carbon (CO₂). By monitoring the production of ¹³CO₂ from the incubation of soil or water samples with this compound, researchers can quantify the extent and rate of complete biodegradation of the compound. This is a key indicator of its persistence in the environment. Studies on the microbial degradation of dimethyl sulfide (B99878) (DMS) and dimethyl sulfone (DMSO₂) show that a diverse range of microorganisms in various environments can metabolize these simple sulfur compounds. oup.comnih.gov

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes for Complex 13C4-Labeled Sulfone Analogs

The synthesis of isotopically labeled compounds, particularly those with complex structures like Bis(methylsulfinylethyl)sulfone-13C4, presents a significant chemical challenge. Current synthetic methods often involve multiple steps and can be inefficient. Future research will need to focus on developing more direct and higher-yielding synthetic routes.

One promising avenue is the exploration of late-stage isotopic labeling techniques. These methods introduce the isotopic label in the final steps of the synthesis, which can be more efficient than carrying the label through a long synthetic sequence. For sulfones, this could involve the development of novel oxidation methods for 13C-labeled thioether precursors or the use of 13C-labeled sulfonylating agents in the final bond-forming steps. For instance, palladium-catalyzed reactions have shown promise in the synthesis of various sulfone compounds and could be adapted for labeled analogs.

Another area of development is the use of chemoenzymatic strategies. Enzymes offer high selectivity and can operate under mild reaction conditions, which is advantageous when working with complex molecules. The identification or engineering of enzymes capable of catalyzing the formation of sulfone linkages from 13C-labeled precursors could provide a powerful tool for synthesizing complex labeled analogs.

Detailed research findings in the synthesis of other 13C-labeled compounds and sulfones provide a foundation for these future directions. For example, the synthesis of 13C-labeled 2-(phenylthio)acetic acid and its corresponding sulfoxides and sulfones demonstrates the feasibility of preparing labeled sulfone building blocks. nih.gov Similarly, methods for creating polycyclic sulfones via Diels-Alder reactions and ring-rearrangement metathesis highlight the diversity of synthetic strategies that could be adapted for 13C4-labeled targets. beilstein-journals.org

Table 1: Potential Synthetic Strategies for 13C4-Labeled Sulfone Analogs

Synthetic Strategy Description Potential Advantages Key Challenges
Late-Stage Isotopic LabelingIntroduction of the 13C4 label in the final steps of the synthesis.Increased overall yield and efficiency.Development of novel labeling reagents and reactions.
Chemoenzymatic SynthesisUse of enzymes to catalyze key bond-forming reactions with labeled precursors.High selectivity and mild reaction conditions.Identification or engineering of suitable enzymes.
Transition Metal CatalysisEmployment of catalysts like palladium to facilitate C-S bond formation.Broad substrate scope and functional group tolerance.Catalyst stability and cost.
Building Block ApproachSynthesis of smaller 13C-labeled fragments that are then assembled into the final molecule.Modular and allows for the synthesis of various analogs.Can lead to longer overall synthetic sequences.

Integration of this compound Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and understanding the flow of molecules through biological systems. nih.govnih.gov The integration of data from tracing experiments using compounds like this compound with other large-scale "omics" datasets, such as proteomics and transcriptomics, offers a more holistic view of cellular responses and metabolic regulation. nih.gov

In a typical experiment, cells or organisms would be exposed to this compound. After a certain period, metabolites would be extracted and analyzed by mass spectrometry to determine the incorporation of the 13C4 label into downstream products. This provides a direct measure of the metabolic fate of the tracer.

Simultaneously, proteomics analysis can be performed to quantify changes in protein expression levels. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to compare the proteomes of cells treated with the labeled sulfone to untreated controls. pharmiweb.com By correlating the metabolic flux data with changes in the proteome, researchers can identify enzymes and transporters that are regulated in response to the presence of the sulfone or its metabolites.

Transcriptomics, the study of the complete set of RNA transcripts, can provide further insights into the cellular response. RNA sequencing (RNA-Seq) can be used to identify genes whose expression is altered upon treatment with this compound. plos.org This can reveal the signaling pathways and regulatory networks that are activated.

The combined analysis of metabolomics, proteomics, and transcriptomics data can provide a comprehensive picture of how a biological system responds to a particular stimulus. For example, if this compound is found to be metabolized through a specific pathway, the multi-omics data could reveal whether the enzymes in that pathway are upregulated at the protein and transcript level. This integrated approach can help to build more accurate models of metabolic networks and to identify novel drug targets. nih.gov

Table 2: Multi-Omics Integration with this compound Tracing

Omics Platform Information Gained Potential Insights
Metabolomics (13C Tracing) Fate of the 13C4 label in downstream metabolites.Identification of metabolic pathways involving the sulfone.
Proteomics Changes in protein expression and post-translational modifications.Identification of regulated enzymes and transporters.
Transcriptomics Changes in gene expression levels.Elucidation of signaling pathways and regulatory networks.

Computational Chemistry and Modeling for Predicting Isotopic Labeling Patterns and Reaction Mechanisms

Computational chemistry and modeling are becoming increasingly important tools in the study of complex chemical and biological systems. In the context of this compound, these methods can be used to predict how the isotopic label will be distributed in downstream metabolites and to elucidate the mechanisms of the reactions in which it participates.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate the structures and energies of molecules and transition states. nih.gov By modeling the enzymatic reactions involved in the metabolism of this compound, DFT can be used to predict the most likely reaction pathways and the resulting isotopic labeling patterns in the products. This can help to guide the design of tracer experiments and to interpret the results.

Machine learning algorithms are also being developed to predict metabolic fluxes from isotopic labeling data. nih.gov These models can be trained on large datasets of experimental data and can learn to recognize the complex relationships between labeling patterns and pathway activities. Such models could be used to analyze data from tracing experiments with this compound and to generate hypotheses about its metabolic fate.

In addition to predicting labeling patterns, computational methods can also be used to investigate the reaction mechanisms of sulfone compounds. For example, computational studies can provide insights into the reactivity of the sulfonyl group and the factors that control the regioselectivity and stereoselectivity of reactions. chemrxiv.org This information is valuable for the design of new synthetic routes and for understanding the biological activity of sulfone-containing molecules.

The integration of computational modeling with experimental data is a powerful approach for studying complex systems. By combining the predictive power of computational chemistry with the empirical data from tracing experiments and multi-omics analysis, researchers can gain a deeper understanding of the role of compounds like this compound in biological and chemical processes.

Table 3: Computational Approaches for Studying 13C4-Labeled Sulfones

Computational Method Application Predicted Outcome
Density Functional Theory (DFT)Modeling of enzymatic reactions and reaction mechanisms.Prediction of reaction pathways, transition state energies, and isotopic labeling patterns.
Machine LearningAnalysis of large-scale isotopic labeling and multi-omics datasets.Prediction of metabolic fluxes and identification of key regulatory nodes.
Molecular Dynamics (MD)Simulation of the interaction of the labeled sulfone with proteins.Insights into binding modes and the structural basis of biological activity.

Q & A

Basic: What are the key considerations for synthesizing Bis(methylsulfinylethyl)sulfone-13C4^{13}\text{C}_413C4​ in isotopic labeling studies?

Answer: Synthesis requires precise control over isotopic incorporation and purification. Critical steps include:

  • Isotopic Purity : Ensure 13C^{13}\text{C}-enriched precursors are free of unlabeled contaminants (e.g., via HPLC or mass spectrometry validation) .
  • Reaction Optimization : Adjust stoichiometry and reaction time to minimize side products, particularly sulfoxide intermediates.
  • Purification : Use column chromatography with UV detection to isolate the target compound, followed by 1H^1\text{H}- and 13C^{13}\text{C}-NMR for structural confirmation .
  • Yield vs. Cost : Balance isotopic enrichment efficiency with synthetic yield, as high 13C^{13}\text{C} purity often reduces scalability .

Basic: How should researchers characterize the isotopic distribution and structural integrity of this compound^{13}\text{C}_413C4​?

Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 13C^{13}\text{C}-NMR confirms isotopic incorporation at specific positions, while 1H^1\text{H}-NMR identifies potential structural deviations .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) quantifies isotopic enrichment (>99% 13C^{13}\text{C} in labeled positions) and detects impurities .
  • Elemental Analysis : Validate sulfur and carbon content to ensure stoichiometric consistency .

Advanced: What analytical methods are optimal for tracking this compound^{13}\text{C}_413C4​ in metabolic or environmental fate studies?

Answer:

  • LC-MS/MS with Isotopic Tracing : Use selective reaction monitoring (SRM) to distinguish labeled vs. unlabeled species in complex matrices .
  • Isotope Ratio Mass Spectrometry (IRMS) : Quantify 13C^{13}\text{C} enrichment in degradation products, enabling pathway elucidation .
  • Data Validation : Cross-check results with control experiments (e.g., unlabeled analogs) to rule out isotopic exchange artifacts .

Advanced: How can researchers resolve contradictions in stability data for this compound^{13}\text{C}_413C4​ under varying pH conditions?

Answer: Contradictions often arise from methodological differences. A systematic approach includes:

  • Controlled Replication : Repeat experiments under identical buffer conditions (e.g., ionic strength, temperature) .
  • Kinetic Modeling : Compare degradation rates using Arrhenius plots to identify pH-dependent activation energies .
  • Error Source Analysis : Quantify uncertainties from instrumentation (e.g., pH meter calibration) and sample handling (e.g., oxidation during storage) .

Basic: What role does this compound^{13}\text{C}_413C4​ play in mechanistic studies of sulfur-containing compounds?

Answer: As a 13C^{13}\text{C}-labeled probe, it enables:

  • Tracing Reaction Pathways : Monitor sulfur oxidation/reduction mechanisms via isotopic shifts in MS or NMR .
  • Quantifying Metabolic Flux : Track incorporation into biomolecules (e.g., glutathione derivatives) in cell cultures .
  • Environmental Persistence Studies : Differentiate biotic vs. abiotic degradation using labeled vs. unlabeled controls .

Advanced: What computational methods complement experimental data for this compound^{13}\text{C}_413C4​ in structure-activity relationship (SAR) studies?

Answer:

  • DFT Calculations : Predict vibrational frequencies (IR/Raman) and compare with experimental spectra to validate conformers .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability, particularly in aqueous vs. organic solvents .
  • QSPR Modeling : Correlate isotopic substitution with physicochemical properties (e.g., solubility, reactivity) to guide synthetic modifications .

Basic: What are the ethical and practical guidelines for handling 13C^{13}\text{C}13C-labeled compounds in collaborative research?

Answer:

  • Data Transparency : Share raw isotopic enrichment data and purification protocols to ensure reproducibility .
  • Safety Protocols : Adhere to institutional guidelines for radioactive/stable isotope handling, even if 13C^{13}\text{C} is non-radioactive .
  • Collaboration Agreements : Define roles in multi-institutional studies (e.g., synthesis vs. analysis teams) to avoid redundancy .

Advanced: How can researchers optimize experimental designs to mitigate isotopic dilution effects in tracer studies using this compound^{13}\text{C}_413C4​?

Answer:

  • Dose-Response Calibration : Pre-test tracer concentrations to ensure detectability above natural 12C^{12}\text{C} background .
  • Compartmental Modeling : Use software (e.g., SAAM II) to predict tracer distribution and adjust sampling timelines .
  • Blank Correction : Subtract background 13C^{13}\text{C} levels in control samples from experimental data .

Basic: What are the limitations of using this compound^{13}\text{C}_413C4​ in long-term environmental monitoring studies?

Answer:

  • Isotopic Exchange : 13C^{13}\text{C} may redistribute in reactive environments (e.g., high salinity), altering tracer validity .
  • Detection Limits : Low-abundance degradation products may fall below MS detection thresholds without pre-concentration .
  • Cost Constraints : Large-scale field studies require cost-benefit analysis of synthetic scalability vs. data granularity .

Advanced: What peer-review criteria are critical for validating studies involving this compound^{13}\text{C}_413C4​?

Answer: Reviewers should assess:

  • Isotopic Purity Documentation : Raw NMR/MS spectra must be included in supplements .
  • Method Reproducibility : Step-by-step protocols for synthesis and analysis .
  • Data Contradiction Addressing : Explicit discussion of conflicting results (e.g., stability in differing solvents) with error analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.